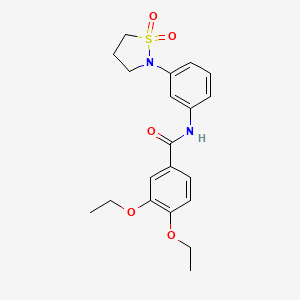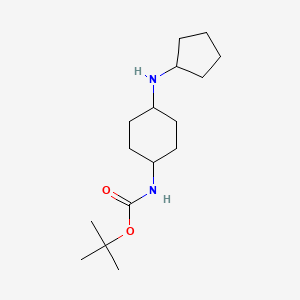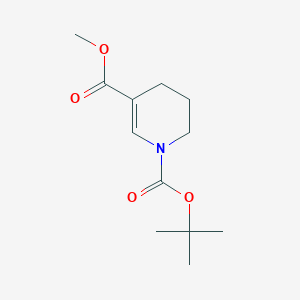![molecular formula C16H18F3N3O2 B2372786 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380172-93-8](/img/structure/B2372786.png)
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a trifluorobutanoyl group attached to a piperidine ring, which is further connected to a methoxy-substituted pyridine ring with a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the following steps:
Preparation of 4,4,4-Trifluorobutanoyl Chloride: This can be achieved by reacting 4,4,4-trifluorobutanoic acid with thionyl chloride.
Formation of Piperidin-3-yl Methanol: Piperidine is reacted with formaldehyde to form piperidin-3-yl methanol.
Coupling Reaction: The piperidin-3-yl methanol is then reacted with 4,4,4-trifluorobutanoyl chloride to form the intermediate 1-(4,4,4-trifluorobutanoyl)piperidin-3-yl methanol.
Methoxylation: The intermediate is then methoxylated using methanol and a suitable catalyst.
Formation of Pyridine-4-carbonitrile: Pyridine-4-carbonitrile is prepared separately through a reaction involving 4-chloropyridine and sodium cyanide.
Final Coupling: The methoxylated piperidine intermediate is coupled with pyridine-4-carbonitrile under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
化学反应分析
Types of Reactions
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its fluorinated components may impart unique properties to materials, such as increased stability and resistance to degradation.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluorobutanoyl group is known to enhance binding affinity to certain proteins or enzymes, while the piperidine and pyridine rings may facilitate interactions with other molecular structures. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Piperidinylpyridine: A compound with a similar piperidine-pyridine structure but lacking the trifluorobutanoyl group.
Pyridine-4-carbonitrile: A basic pyridine derivative with a carbonitrile group.
Uniqueness
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to the presence of the trifluorobutanoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, binding affinity, and potential for diverse applications compared to its simpler analogues.
属性
IUPAC Name |
2-[[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)5-3-15(23)22-7-1-2-13(10-22)11-24-14-8-12(9-20)4-6-21-14/h4,6,8,13H,1-3,5,7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSOHHFQACXFIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)COC2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
![N-[1-(4-bromophenyl)-2-(pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2372705.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2372706.png)
![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)
![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)


![benzofuran-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2372718.png)
![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)

![3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2372722.png)
![3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL](/img/structure/B2372723.png)

